Ethyl 6-ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate
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Overview
Description
Ethyl 6-ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered ring compounds containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate typically involves the condensation of 5-aminoisoxazoles with diethyl 2-oxosuccinate sodium salt in trifluoroacetic acid. This reaction forms diethyl (Z)-2-(5-amino-3-methylisoxazol-4-yl)but-2-enedioates, which then undergo cyclization in the presence of sodium ethoxide in alcohol to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 6-ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in studies to understand its biological activity and potential therapeutic effects.
Industry: It can be used in the development of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 6-ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. This modulation can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-hydroxy-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate
- Ethyl 6-chloro-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate
Uniqueness
Ethyl 6-ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl and methyl groups at specific positions on the isoxazole ring can enhance its stability and interaction with biological targets compared to other similar compounds .
Properties
Molecular Formula |
C12H14N2O3 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
ethyl 6-ethyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C12H14N2O3/c1-4-8-6-9(12(15)16-5-2)10-7(3)14-17-11(10)13-8/h6H,4-5H2,1-3H3 |
InChI Key |
CIDNJWQOJHLSPX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2C(=NOC2=N1)C)C(=O)OCC |
Origin of Product |
United States |
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